2,3,3-Trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate
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Overview
Description
2,3,3-Trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that combines a trichloropropenyl group with a benzylcarbamoyl-substituted cyclohexene carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexene carboxylate core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The benzylcarbamoyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the trichloropropenyl group through a halogenation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The trichloropropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,3,3-Trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3,3-Trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The trichloropropenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function. The benzylcarbamoyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3-Trichloroprop-2-enyl 6-(4-iodophenylcarbamoyl)cyclohex-3-ene-1-carboxylate
- 2,3,3-Trichloroprop-2-enyl 6-(4-chlorophenylcarbamoyl)cyclohex-3-ene-1-carboxylate
Uniqueness
2,3,3-Trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate is unique due to the presence of the benzylcarbamoyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2,3,3-trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3NO3/c19-15(16(20)21)11-25-18(24)14-9-5-4-8-13(14)17(23)22-10-12-6-2-1-3-7-12/h1-7,13-14H,8-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWNOHCKUCBVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NCC2=CC=CC=C2)C(=O)OCC(=C(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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